molecular formula C10H16Cl2N2 B1527759 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 54329-61-2

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1527759
CAS No.: 54329-61-2
M. Wt: 235.15 g/mol
InChI Key: HSSUKJOECDCYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the reductive amination of ketones. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of reactors capable of handling high pressures and temperatures. The process may also involve the use of continuous flow chemistry to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique in its structure and properties compared to other similar compounds, such as:

  • Isoquinoline: A closely related compound with similar biological activities but different chemical properties.

  • Tetrahydroisoquinoline: The parent compound from which it is derived, with variations in its functional groups and reactivity.

These comparisons highlight the distinctiveness of this compound and its potential for diverse applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSUKJOECDCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696012
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54329-61-2
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 3
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 4
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 5
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 6
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.